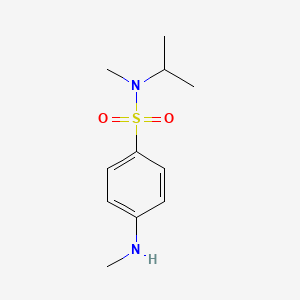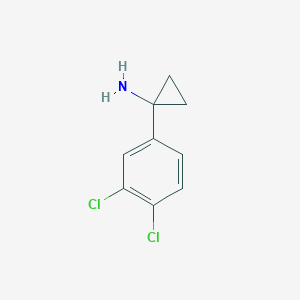
(S)-(1-Methylpyrrolidin-3-yl)methanamine
Vue d'ensemble
Description
“(S)-(1-Methylpyrrolidin-3-yl)methanamine” is also known as methenamine . Methenamine is a urinary tract antiseptic and antibacterial drug used for the prophylaxis and treatment of frequently recurring urinary tract infections . It works by safely producing formaldehyde to prevent bacterial growth while avoiding bacterial resistance .
Synthesis Analysis
The synthesis of “this compound” involves the use of different organic solvents at various stages . In the original variation, (S)-pseudoephedrine is extracted from decongestant. This is further converted by reduction into (S)-N-methylamphetamine .
Molecular Structure Analysis
The molecular structure of methenamine is a heterocyclic organic compound with a cage-like structure similar to adamantane .
Physical and Chemical Properties Analysis
The physical and chemical properties of amines, such as “this compound”, are influenced by their basicity .
Mécanisme D'action
Target of Action
(S)-(1-Methylpyrrolidin-3-yl)methanamine, also known as [(3S)-1-methylpyrrolidin-3-yl]methanamine, is a urinary tract antiseptic and antibacterial drug . It is primarily used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
The action of this compound depends on its conversion in acidic urine into formaldehyde, a nonspecific bactericidal agent . Formaldehyde is active against both gram-positive and gram-negative bacteria . This compound hydrolyzes to ammonia and formaldehyde in acidic urine .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the bacterial metabolism in the urinary tract. The formaldehyde produced by the compound interferes with the bacteria’s metabolic processes, leading to their death and thus preventing urinary tract infections .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Ingestion of a 1-gram dose of methenamine hippurate produces antibacterial activity in the urine within half an hour . The maximum serum concentration is achieved in about 1 hour, and the elimination half-life is about 4.3 hours . The distribution volume is about 0.56 l/kg, the renal clearance is about 1.46, and the total clearance is about 1.58 ml/min/kg .
Result of Action
The result of the action of this compound is the prevention and treatment of urinary tract infections. By producing formaldehyde in the urine, it kills bacteria and prevents them from multiplying, thereby reducing the incidence of urinary tract infections .
Action Environment
The action of this compound is influenced by environmental factors such as the pH of the urine. Its antibacterial effects are maximal when the urine pH is less than or equal to 5.5 . Therefore, the efficacy and stability of this compound can be affected by factors that alter the pH of the urine.
Analyse Biochimique
Biochemical Properties
(S)-(1-Methylpyrrolidin-3-yl)methanamine plays a significant role in biochemical reactions, particularly as a substrate or inhibitor in enzymatic processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of amines, such as monoamine oxidase (MAO) and cytochrome P450 enzymes. These interactions can lead to the inhibition or activation of these enzymes, thereby influencing the metabolic pathways in which they are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in neurotransmitter synthesis and degradation, thereby impacting neuronal cell function . Additionally, it can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, in an acidic environment, this compound can be hydrolyzed to formaldehyde, which is highly bactericidal . This formaldehyde can then interact with proteins and nucleic acids, leading to their denaturation and subsequent inhibition of bacterial growth .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its efficacy . Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to have minimal adverse effects, while higher doses can lead to toxicity and adverse effects such as liver and kidney damage . Threshold effects have also been observed, where a certain dosage is required to elicit a significant biochemical or physiological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to amine metabolism. It interacts with enzymes such as monoamine oxidase and cytochrome P450, which play crucial roles in the metabolism of amines . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it can exert its biochemical effects . The localization and accumulation of this compound can influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. It has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct this compound to these compartments . The subcellular localization can significantly impact its biochemical activity and interactions with other biomolecules .
Propriétés
IUPAC Name |
[(3S)-1-methylpyrrolidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-8-3-2-6(4-7)5-8/h6H,2-5,7H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOBZCAXECCBQL-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


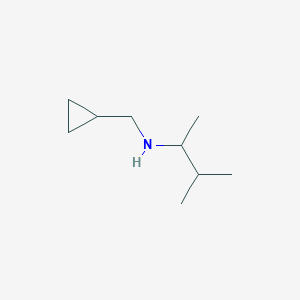
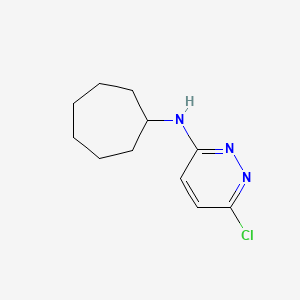
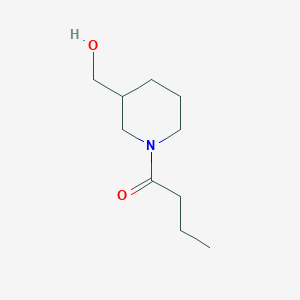

![3-[3-(Hydroxymethyl)piperidine-1-carbonyl]pyridin-2-ol](/img/structure/B1461482.png)

![2-[4-(3,4-Dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1461485.png)
amine](/img/structure/B1461487.png)
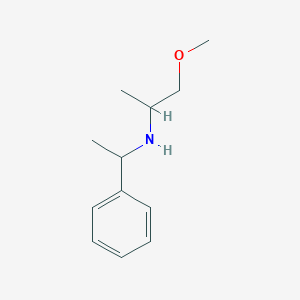
![5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B1461489.png)
![(3-Methylbutan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1461490.png)
![{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1461494.png)
